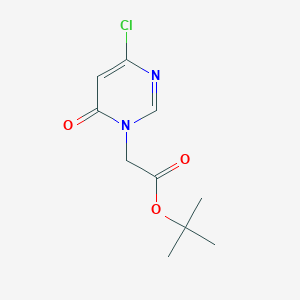![molecular formula C16H12Cl2N2O2S B2483967 (E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850781-91-8](/img/structure/B2483967.png)
(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The scientific interest in benzamide derivatives, including compounds like "(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide," stems from their diverse biological activities and potential applications in medicinal chemistry. Benzamides and related thiazole compounds have been synthesized for various purposes, including as anti-inflammatory, analgesic agents, and potential antifungal agents, highlighting the importance of exploring their synthesis, molecular structure, and properties (Abu‐Hashem et al., 2020).
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, condensation with different amines or aldehydes, and sometimes specific catalysts to achieve the desired chemical structure. For example, the synthesis of benzothiazole derivatives can be achieved through the reaction of benzothiazole with different reagents in the presence of catalysts, leading to various substituted benzamides, showcasing the versatility and complexity of synthetic routes in this chemical class (Saeed et al., 2013).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the chemical behavior and potential applications of a compound. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are commonly used to determine the molecular geometry, electronic structure, and other characteristics vital for predicting the reactivity and interactions of the compound. The structural characterization of benzamide derivatives has revealed complex supramolecular arrangements, hydrogen bonding patterns, and molecular conformations that significantly influence their chemical and biological properties (Inkaya et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis of Novel Heterocyclic Compounds : Novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibition and showed significant analgesic and anti-inflammatory activities, suggesting a potential area of application for related chemical compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Pyridine Derivatives : Pyridine derivatives synthesized from amino-substituted benzothiazoles have shown variable and modest antimicrobial activity against various bacterial and fungal strains. This indicates the potential for compounds with similar structures, including benzothiazoles, to be investigated for antimicrobial applications (Patel et al., 2011).
Synthesis and Anticancer Activity : A study on 4-thiazolidinones containing benzothiazole moiety explored their antitumor potential. Several compounds in this class showed significant anticancer activity in in vitro screenings, suggesting that compounds with benzothiazole moieties and related structures could be promising candidates for anticancer research (Havrylyuk et al., 2010).
Chemical Synthesis and Characterization
- Dendrimeric Complexes for Magnetic Behaviors : Research into the synthesis and characterization of dendrimeric melamine-cored complexes capped with various metals explored their magnetic behaviors. This research area might be relevant for compounds like "(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide" in the context of material science and magnetic properties (Uysal & Koç, 2010).
Wirkmechanismus
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response as they are involved in the conversion of arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of prostaglandins, which are key mediators of inflammation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-20-13-4-3-12(22-2)8-14(13)23-16(20)19-15(21)9-5-10(17)7-11(18)6-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVLHVZYZOUYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)
![N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2483894.png)

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)